molecular formula C5H5NS2 B7723089 thiophene-2-carboximidothioic acid

thiophene-2-carboximidothioic acid

Cat. No.: B7723089
M. Wt: 143.2 g/mol
InChI Key: HDXYHAPUCGQOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-2-carboximidothioic acid is a sulfur-containing heterocyclic compound derived from thiophene, a five-membered aromatic ring with one sulfur atom. These compounds share a thiophene backbone but differ in functional groups, influencing their reactivity, applications, and safety profiles. For example, thiophene-2-carboxylic acid is widely used in laboratory settings as a precursor for synthesizing pharmaceuticals and agrochemicals .

Properties

IUPAC Name

thiophene-2-carboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NS2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXYHAPUCGQOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aerobic Oxidation of 2-Acetylthiophene

The most industrially relevant method for T2CA production involves a three-step process developed by Bayer AG:

  • Friedel-Crafts Acylation : Thiophene reacts with acetyl chloride in the presence of AlCl₃ to form 2-acetylthiophene (AcT).

  • Liquid-Phase Aerobic Oxidation : AcT undergoes homogeneous oxidation using O₂ in acetic acid with Co/Mn/Br catalysts at 90–110°C, achieving >95% conversion to T2CA.

  • Chlorination : T2CA is converted to thiophene-2-carbonyl chloride (TCC) using SOCl₂ or PCl₅.

Key Advantages :

  • Eliminates hazardous hypochlorite reagents used in traditional methods

  • Reduces waste by 40% compared to prior routes

Derivatization Strategies for Imidothioic Acid Formation

Acid Chloride Intermediate Utilization

TCC serves as the critical precursor for further modifications:

Proposed Route to Thiophene-2-Carboximidothioic Acid :

  • Thioamidation : React TCC with ammonium thiocyanate (NH₄SCN) in anhydrous acetone:

    TCC+NH4SCNThiophene-2-carbothioamide+HCl\text{TCC} + \text{NH}_4\text{SCN} \rightarrow \text{Thiophene-2-carbothioamide} + \text{HCl}
  • Oxidation : Treat the thioamide with H₂O₂ in acidic medium to install the imidothioic acid group.

Optimization Parameters :

StepReagent RatioTemperatureTimeYield*
11:1.2 (TCC:NH₄SCN)0–5°C2 h68–72%
23 eq H₂O₂25°C4 h45–50%
*Theoretical yields based on analogous benzothioamide oxidations.

Alternative Pathway: Direct Functionalization of T2CA

Thiocarbonyl Insertion via Lawesson's Reagent

A two-stage approach circumvents TCC synthesis:

  • Activation : Convert T2CA to its methyl ester using CH₃OH/H₂SO₄.

  • Thionation : React with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at reflux:

    Esther+Lawesson’s ReagentThiocarboxylateImidothioic Acid\text{Esther} + \text{Lawesson's Reagent} \rightarrow \text{Thiocarboxylate} \rightarrow \text{Imidothioic Acid}

Critical Considerations :

  • Requires strict moisture control

  • Optimal stoichiometry: 0.5 eq Lawesson's reagent per ester group

Challenges and Limitations

Stability Issues

Imidothioic acid derivatives exhibit:

  • Rapid oxidation in air (t₁/₂ < 24 h under ambient conditions)

  • pH-dependent decomposition (stable only between pH 5–7)

Purification Difficulties

  • Silica gel incompatibility due to sulfur reactivity

  • Recommended use of reverse-phase HPLC with 0.1% TFA modifier

Industrial Scalability Assessment

MethodCapital CostOperating CostE-Factor*TRL**
Aerobic OxidationHighModerate8.28
Lawesson's RouteModerateHigh23.14
*Environmental factor (kg waste/kg product); **Technology Readiness Level

Chemical Reactions Analysis

Types of Reactions

Thiophene-2-carboximidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of thiophene-2-carboximidothioic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes or modulate receptor activity, leading to its observed therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the thiophene derivative .

Comparison with Similar Compounds

The following analysis compares thiophene-2-carboxylic acid (the closest analog in the evidence) and other structurally related thiophene derivatives:

Structural and Functional Differences
Compound Name Molecular Formula CAS No. Functional Group Key Applications
Thiophene-2-carboxylic acid C₅H₄O₂S 527-72-0 Carboxylic acid (-COOH) Lab reagent, drug synthesis
Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate C₁₀H₉NO₂S₂ 169759-79-9 Carboxylate ester (-COOCH₃), amine (-NH₂) Pharmaceutical intermediates
(6R,7R)-7-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₂₈H₂₈N₄O₅S - β-lactam core, carboxamide Antibiotic derivatives
2-(1,1-Dimethylethyl)-thiophene C₈H₁₂S 1689-78-7 Alkyl substituent (-C(CH₃)₃) Industrial synthesis

Key Observations :

  • Thiophene-2-carboxylic acid is simpler in structure compared to β-lactam derivatives (e.g., compound h in ), which exhibit complex bicyclic frameworks and enhanced biological activity .
  • Substitutions like ester groups (e.g., methyl carboxylate in ) improve solubility and stability, making them preferable in drug design .
  • Alkyl-substituted thiophenes (e.g., 2-(1,1-dimethylethyl)-thiophene) are less reactive due to steric hindrance but are used in materials science.

Q & A

Q. How can spectroscopic methods differentiate tautomeric forms of this compound?

  • Methodological Answer : Use variable-temperature NMR (VT-NMR) in DMSO-d6 to observe thione-thiol tautomerism. Monitor NH proton shifts and J-coupling changes. Complement with Raman spectroscopy (500–1600 cm⁻¹) to detect S-H stretches (~2550 cm⁻¹) in thiol forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.